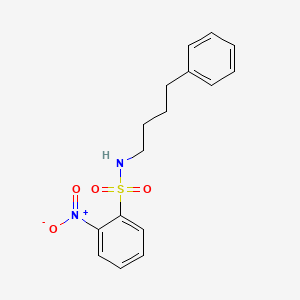

2-nitro-N-(4-phenylbutyl)benzenesulfonamide

Description

BenchChem offers high-quality 2-nitro-N-(4-phenylbutyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitro-N-(4-phenylbutyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-N-(4-phenylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-18(20)15-11-4-5-12-16(15)23(21,22)17-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12,17H,6-7,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHVWNHVBIITMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Nitro-N-(4-phenylbutyl)benzenesulfonamide

Topic: Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This technical guide details the physicochemical properties, synthesis, and application of 2-nitro-N-(4-phenylbutyl)benzenesulfonamide , a specialized sulfonamide intermediate. In the context of modern organic synthesis and drug development, this molecule serves as a critical "Nosyl-protected" primary amine. The 2-nitrobenzenesulfonyl (Nosyl) group activates the nitrogen atom, enabling mono-alkylation via the Fukuyama-Mitsunobu protocol to access secondary amines—a transformation difficult to achieve selectively with standard alkyl halides.

This document provides a validated synthetic workflow, predicted spectral characteristics, and a mechanistic overview of its utility in complex molecule construction.

Physicochemical Profile

The fundamental properties of 2-nitro-N-(4-phenylbutyl)benzenesulfonamide are derived from its structural components: a lipophilic 4-phenylbutyl chain and an electron-withdrawing 2-nitrobenzenesulfonyl moiety.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 2-nitro-N-(4-phenylbutyl)benzenesulfonamide | Also referred to as N-Nosyl-4-phenylbutylamine |

| Molecular Formula | C₁₆H₁₈N₂O₄S | Confirmed by elemental composition analysis |

| Molecular Weight | 334.39 g/mol | Monoisotopic Mass: 334.0987 |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles |

| Solubility | DCM, EtOAc, DMSO, DMF | Low solubility in water and hexanes |

| pKa (Sulfonamide NH) | ~9.5 - 10.5 | Sufficiently acidic for deprotonation by weak bases (e.g., K₂CO₃) |

| LogP (Predicted) | 3.8 ± 0.4 | Highly lipophilic due to the phenylbutyl chain |

Synthetic Protocol (Self-Validating System)

The synthesis of this sulfonamide employs the Schotten-Baumann reaction conditions. This protocol is designed to be self-validating: the color change and solubility shifts provide immediate visual feedback on reaction progress.

Reagents & Materials

-

Substrate: 4-Phenylbutylamine (1.0 equiv) [CAS: 13214-66-9]

-

Reagent: 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv) [CAS: 1694-92-4][1]

-

Base: Triethylamine (Et₃N) (1.5 equiv) or Pyridine

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbutylamine (10 mmol) in anhydrous DCM (30 mL). Cool the solution to 0°C using an ice bath.

-

Rationale: Cooling minimizes the risk of bis-sulfonylation and controls the exotherm of the reaction.

-

-

Addition: Add Triethylamine (15 mmol) to the cooled amine solution. Subsequently, add 2-Nitrobenzenesulfonyl chloride (11 mmol) portion-wise over 10 minutes.

-

Observation: The solution may turn slightly yellow as the NsCl dissolves and reacts.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours .

-

Validation (TLC): Monitor using 30% EtOAc in Hexanes. The starting amine (polar, stains with Ninhydrin) should disappear, replaced by a less polar UV-active spot (Product).

-

-

Quench & Workup:

-

Dilute with DCM (50 mL).

-

Wash 1: 1M HCl (30 mL) – Removes unreacted amine and TEA.

-

Wash 2: Saturated NaHCO₃ (30 mL) – Hydrolyzes and removes excess sulfonyl chloride as the water-soluble sulfonate.

-

Wash 3: Brine (30 mL) – Dries the organic layer.

-

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 10% → 30% EtOAc/Hexanes) to yield the title compound.

Characterization & Identification

To ensure the integrity of the synthesized intermediate, the following spectral signals must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 8.15 – 8.05 (m, 1H): Aromatic proton ortho to the nitro group (Deshielded, characteristic of Nosyl).

-

δ 7.90 – 7.70 (m, 3H): Remaining Nosyl aromatic protons.

-

δ 7.30 – 7.15 (m, 5H): Phenyl ring protons of the butyl chain.

-

δ 5.20 (t, broad, 1H): Sulfonamide N-H (Exchangeable with D₂O).

-

δ 3.05 (q, 2H): Methylene protons adjacent to Nitrogen (–CH₂–NH–).

-

δ 2.60 (t, 2H): Methylene protons adjacent to the Phenyl ring (Ph–CH₂–).

-

δ 1.70 – 1.50 (m, 4H): Internal methylene protons of the butyl chain.

Mass Spectrometry (ESI-MS)

-

Positive Mode: [M+H]⁺ = 335.1; [M+Na]⁺ = 357.1

-

Negative Mode: [M-H]⁻ = 333.1 (Stable anion due to sulfonamide acidity)

Application: The Fukuyama Amine Synthesis

The primary utility of 2-nitro-N-(4-phenylbutyl)benzenesulfonamide lies in its ability to undergo mono-alkylation under Mitsunobu conditions, followed by mild deprotection. This overcomes the over-alkylation issues common with direct amine alkylation.

Mechanism of Action

-

Activation: The electron-withdrawing Nosyl group increases the acidity of the N-H proton (pKa ~10), allowing deprotonation by Mitsunobu betaines or weak bases.

-

Alkylation: Reaction with an alcohol (R-OH) under Mitsunobu conditions (PPh₃/DEAD) installs the secondary alkyl group.

-

Deprotection: The Nosyl group is cleaved via Nucleophilic Aromatic Substitution (SₙAr) using Thiophenol (PhSH) and base, releasing the secondary amine.

Workflow Diagram

Caption: Figure 1. The Fukuyama Amine Synthesis pathway utilizing 2-nitro-N-(4-phenylbutyl)benzenesulfonamide as the key activated scaffold for secondary amine construction.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.

-

PubChem Compound Summary. (2024). 2-Nitrobenzenesulfonyl chloride (Reagent Data). National Center for Biotechnology Information.

-

Organic Syntheses. (2002).[2] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Org. Synth. 2002, 79, 186.[2]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Secondary Amines via 2-Nitrobenzenesulfonamide Alkylation

Introduction: The Strategic Advantage of the Fukuyama Amine Synthesis

The synthesis of secondary amines is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Traditional methods, such as the direct alkylation of primary amines or reductive amination, are often plagued by significant drawbacks, including over-alkylation leading to tertiary amines and quaternary ammonium salts, and the use of harsh reducing agents that limit functional group tolerance.[1]

The Fukuyama amine synthesis, centered on the use of 2-nitrobenzenesulfonamides (nosylamides), offers a powerful and elegant solution to these challenges.[2][3][4] This methodology leverages the 2-nitrobenzenesulfonyl (Ns) group as a versatile protecting and activating moiety. This "Ns-strategy" provides a robust, high-yielding, and exceptionally mild pathway to a diverse range of secondary amines.[5]

The core of this strategy lies in a three-stage process:

-

Protection (Nosylation): A primary amine is converted into a stable, N-monosubstituted 2-nitrobenzenesulfonamide.

-

Alkylation: The nosylamide is subsequently N-alkylated under mild conditions.

-

Deprotection: The nosyl group is cleaved under remarkably gentle conditions to furnish the desired secondary amine.

The key advantage over other sulfonamides, such as the p-toluenesulfonyl (tosyl) group, is the facile deprotection step.[2][6] The electron-withdrawing ortho-nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing the nosyl group to be removed with soft nucleophiles like thiols, a process that avoids the harsh acidic or reductive conditions required for tosyl group cleavage.[1][2]

This guide provides an in-depth exploration of the mechanistic principles, field-proven protocols, and practical considerations for employing the Fukuyama amine synthesis in a research and development setting.

Mechanistic Rationale: The Dual Role of the Nosyl Group

The success of the Fukuyama amine synthesis hinges on the dual functionality of the 2-nitrobenzenesulfonyl (Ns) group. It first serves to decrease the basicity of the amine nitrogen, and then activates the N-H bond for deprotonation and subsequent alkylation.

Overall Workflow

The logical flow of the synthesis is a sequential three-step process designed to control reactivity and prevent side reactions.

Caption: The three-stage workflow of the Fukuyama amine synthesis.

Stage 1 & 2: Nosylation and N-Alkylation

Upon reaction with 2-nitrobenzenesulfonyl chloride (Ns-Cl), a primary amine forms an N-monosubstituted sulfonamide. The powerful electron-withdrawing nature of the nosyl group significantly increases the acidity of the remaining N-H proton (pKa ≈ 10-11 in DMSO), making it amenable to deprotonation by mild bases like potassium carbonate (K₂CO₃).[2] This facilitates high-yielding alkylation via two primary routes:

-

Conventional Alkylation: The deprotonated nosylamide acts as a potent nucleophile, readily reacting with alkyl halides (R-X) or other electrophiles in a standard Sₙ2 reaction.[4][5]

-

Mitsunobu Alkylation: A key innovation of this methodology is the ability to use alcohols directly as alkylating agents under Mitsunobu conditions (e.g., triphenylphosphine and DEAD or DIAD).[2][3][7][8] The acidity of the nosylamide is sufficient for it to act as the nucleophile in this reaction, a transformation that is often difficult with less acidic amides or tosylamides.[1][9]

Stage 3: The Deprotection Mechanism

The deprotection step is the hallmark of the Fukuyama method, proceeding under exceptionally mild conditions. It involves an aromatic nucleophilic substitution (SₙAr) mechanism.

-

Thiolate Addition: A soft nucleophile, typically a thiolate anion (e.g., PhS⁻) generated from a thiol and a base, attacks the electron-deficient aromatic ring of the nosyl group at the carbon atom bearing the sulfonyl moiety.[1][2]

-

Meisenheimer Complex Formation: This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][4] The stability of this complex is enhanced by the electron-withdrawing nitro group.

-

Elimination and Amine Release: The Meisenheimer complex collapses, leading to the elimination of sulfur dioxide (SO₂) and the release of the free secondary amine.[1][2]

Caption: Deprotection via a Meisenheimer complex intermediate.

Experimental Protocols

The following protocols are representative procedures adapted from validated literature and are intended for execution by trained chemists.[4]

Protocol 1: Synthesis of N-Monosubstituted 2-Nitrobenzenesulfonamide (Nosylation)

This procedure describes the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

Materials & Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen inlet and septum

-

Ice-water bath

-

Primary amine (1.1 eq)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.0 eq)

-

Triethylamine (Et₃N) or Pyridine (1.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Charge a round-bottom flask with the primary amine (1.1 eq), dichloromethane, and triethylamine (1.1 eq).

-

Cool the stirred mixture in an ice-water bath to 0 °C.

-

Add 2-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting amine is consumed.

-

Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-monosubstituted 2-nitrobenzenesulfonamide.

Protocol 2A: N-Alkylation via Conventional Method (Alkyl Halide)

This protocol details the alkylation using an alkyl halide and a mild base.

Materials & Equipment:

-

N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq)

-

Alkyl halide (R-X) (1.1-1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Standard reaction and purification apparatus

Procedure:

-

To a solution of the nosylamide (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1-1.5 eq) to the suspension.

-

Stir the mixture at room temperature or heat to 50-60 °C for 1-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate or CH₂Cl₂ (3x).

-

Combine the organic extracts, wash with water (2x) and brine (1x), then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the N,N-disubstituted sulfonamide.

Protocol 2B: N-Alkylation via Mitsunobu Reaction (Alcohol)

This protocol allows for the direct use of alcohols as the alkylating agent.

Materials & Equipment:

-

N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq)

-

Alcohol (R-OH) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard reaction and purification apparatus

Procedure:

-

Dissolve the nosylamide (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add the DEAD or DIAD solution dropwise via syringe over 15-20 minutes. An exothermic reaction and color change are typically observed.

-

After addition, remove the ice bath and stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product directly by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Deprotection of N,N-Disubstituted Sulfonamide (Nosyl Cleavage)

This final step liberates the target secondary amine.

Materials & Equipment:

-

N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq)

-

Thiophenol (PhSH) (2.5-3.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5-3.0 eq)

-

Acetonitrile (MeCN) or DMF

-

Standard reaction, workup, and purification apparatus

Procedure:

-

Dissolve the N,N-disubstituted sulfonamide (1.0 eq) in acetonitrile or DMF.

-

Add thiophenol (2.5 eq) to the solution.

-

Add potassium carbonate (2.5 eq) to the stirred mixture.

-

Heat the reaction to 40-50 °C for 30-60 minutes. Monitor by TLC until the starting material is consumed.[2]

-

Cool the mixture to room temperature and dilute it with water.

-

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).[2]

-

Combine the organic extracts and wash sequentially with 1 M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude secondary amine by silica gel column chromatography or bulb-to-bulb distillation.[2]

Data Summary and Practical Considerations

| Step | Method | Reagents | Typical Solvent | Temp (°C) | Key Advantages & Insights |

| 1. Nosylation | Protection | Ns-Cl, Et₃N/Pyridine | CH₂Cl₂ | 0 → RT | Robust and high-yielding. Ns-Cl is a lachrymator and should be handled in a fume hood. |

| 2. Alkylation | Conventional | R-X, K₂CO₃ | DMF | RT → 60 | Ideal for large-scale synthesis and reactive alkyl halides.[4] Avoids complex byproducts. |

| 2. Alkylation | Mitsunobu | R-OH, PPh₃, DEAD/DIAD | THF | 0 → RT | Allows direct use of alcohols.[3] Inversion of stereochemistry at chiral alcohol centers.[9] Purification can be challenging due to byproducts. |

| 3. Deprotection | Thiolysis | PhSH, K₂CO₃ | MeCN / DMF | 40 - 50 | Extremely mild conditions preserve sensitive functional groups.[1] Workup with a basic wash is critical to remove the odoriferous thiophenol. Solid-supported thiols can simplify purification.[10][11] |

Conclusion

The synthesis of secondary amines via 2-nitrobenzenesulfonamide alkylation, widely known as the Fukuyama amine synthesis, represents a significant advancement in synthetic methodology. Its ability to circumvent over-alkylation, coupled with the use of mild conditions for both the alkylation and, most critically, the deprotection steps, renders it an invaluable tool for modern organic synthesis.[2][3] This method's broad substrate scope and high functional group tolerance have cemented its application in the synthesis of complex natural products and pharmaceutically relevant compounds.[5][12] For researchers and drug development professionals, mastery of this technique provides a reliable and versatile route to essential amine-containing molecular architectures.

References

-

Fukuyama Amine Synthesis. Chem-Station Int. Ed.[Link]

-

Zahoor, A. F., et al. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628. [Link]

-

Christensen, C., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(47), 8645-8647. [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

-

Kan, T., & Fukuyama, T. (2003). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 61(7), 733-743. [Link]

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]

- De Rosa, M., et al. (2005). Solid phase deprotection of 2-nitrobenzenesulfonamides: Synthesis of simple 2-(alkylamino)-pyrroles. Tetrahedron Letters, 46(34), 5715-5717.

-

Püschl, A., & Linder, M. R. (2004). Versatile solid-phase synthesis of secondary amines from alcohols. Development of an N-Boc-( o-nitrobenzene)sulfonamide linker. Journal of Combinatorial Chemistry, 6(5), 724-731. [Link]

-

Ura, T., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6596. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

amines from alkyl halides using arylsulfonamide salts. Sciencemadness.org. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pure.psu.edu [pure.psu.edu]

- 12. mdpi.com [mdpi.com]

Technical Application Note: Precision N-Alkylation of 2-Nitro-N-(4-phenylbutyl)benzenesulfonamide

This Application Note is structured to provide a comprehensive, technical guide for the N-alkylation of the specific sulfonamide substrate: 2-nitro-N-(4-phenylbutyl)benzenesulfonamide .

Executive Summary

This guide details the protocol for the N-alkylation of 2-nitro-N-(4-phenylbutyl)benzenesulfonamide (referred to herein as Substrate A ). This reaction represents the critical second step of the Fukuyama Amine Synthesis , a strategy employed to synthesize secondary amines from primary amines with high fidelity.

The 2-nitrobenzenesulfonyl (nosyl or Ns) group serves a dual purpose:

-

Activation: The electron-withdrawing nitro group lowers the pKa of the sulfonamide N-H (~9.2), rendering it sufficiently acidic for deprotonation by weak bases (e.g.,

) or participation in Mitsunobu coupling. -

Protection: It masks the amine functionality until mild deprotection (via thiolate substitution) is required.

This document provides two distinct protocols based on the electrophile source: Method A (Alkyl Halides) and Method B (Alcohols via Mitsunobu) .

Chemical Foundation & Mechanistic Insight[1]

Substrate Analysis

-

Substrate: 2-nitro-N-(4-phenylbutyl)benzenesulfonamide.

-

Molecular Weight: ~334.4 g/mol .

-

Physiochemical Properties: The 4-phenylbutyl tail imparts significant lipophilicity. While the nosyl group is polar, the overall molecule requires polar aprotic solvents (DMF, DMSO, NMP) or acetonitrile for optimal solubility during alkylation.

-

Reactivity: The ortho-nitro group exerts a strong inductive and resonance withdrawing effect, stabilizing the nitrogen anion formed upon deprotonation.

Reaction Mechanism (Base-Mediated)

The reaction proceeds via an

Figure 1: Mechanistic pathway for base-mediated N-alkylation.

Pre-Reaction Planning & Decision Matrix

Select the appropriate protocol based on the availability of your alkylating agent.

| Feature | Method A: Alkyl Halide | Method B: Mitsunobu |

| Reagent | Alkyl Bromide/Iodide (R-X) | Primary/Secondary Alcohol (R-OH) |

| Base/Catalyst | ||

| Conditions | Mild heating (25–60°C) | 0°C to Room Temp |

| Atom Economy | High | Low (Generates |

| Preferred For | Simple, unhindered alkyl chains | Complex/Chiral alcohols; avoiding halides |

Experimental Protocols

Protocol A: Alkylation via Alkyl Halides (Standard)

Best for: Methyl iodide, Benzyl bromide, Allyl bromide, and primary alkyl iodides.

Materials

-

Substrate A: 1.0 equiv.

-

Alkyl Halide: 1.2 – 1.5 equiv.

-

Base: Potassium Carbonate (

, anhydrous) 2.0 equiv.-

Note: Use Cesium Carbonate (

) if the electrophile is sterically hindered or unreactive (the "Cesium Effect").

-

-

Solvent: DMF (Anhydrous) or Acetonitrile (MeCN). Concentration: 0.1 M – 0.2 M.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Add Substrate A (e.g., 1.0 mmol, 334 mg) and anhydrous DMF (5.0 mL). Stir until fully dissolved.

-

Activation: Add

(2.0 mmol, 276 mg) in one portion. The suspension may turn slight yellow/orange due to anion formation. Stir for 15 minutes at Room Temperature (RT). -

Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

-

Reaction:

-

Reactive Halides (MeI, BnBr): Stir at RT for 2–4 hours.

-

Less Reactive Halides: Heat to 50–60°C for 6–12 hours.

-

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The N-H substrate is more polar than the N-alkyl product.

-

Workup:

-

Dilute with EtOAc (20 mL) and Water (20 mL).

-

Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Wash combined organics with 5% LiCl solution (to remove DMF), then Brine.

-

Dry over

, filter, and concentrate.[1]

-

Protocol B: Alkylation via Mitsunobu Reaction

Best for: Primary or secondary alcohols where the corresponding halide is unstable or unavailable.

Materials

-

Substrate A: 1.0 equiv.

-

Alcohol (R-OH): 1.2 – 1.5 equiv.

-

Phosphine: Triphenylphosphine (

) 1.5 equiv. -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD.[2][3] 1.5 equiv.[4]

-

Solvent: Toluene or THF (Anhydrous). Concentration: 0.1 M.

Step-by-Step Procedure

-

Preparation: Flame-dry a flask under Argon/Nitrogen.

-

Mixing: Dissolve Substrate A (1.0 mmol), Alcohol (1.2 mmol), and

(1.5 mmol, 393 mg) in anhydrous THF (10 mL). Cool to 0°C in an ice bath. -

Addition: Add DIAD (1.5 mmol, ~295 µL) dropwise over 10 minutes. Exothermic reaction; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to RT naturally. Stir for 12–24 hours.

-

Workup:

-

Concentrate the THF directly under reduced pressure.

-

Resuspend residue in

or EtOAc/Hexane. -

Purify via flash column chromatography. Note: Separation of product from hydrazine byproducts can be challenging; careful gradient elution is required.

-

Process Control & Validation

Analytical Checkpoints

| Method | Observation | Interpretation |

| TLC | Disappearance of Substrate ( | Appearance of less polar spot ( |

| 1H NMR | Disappearance of N-H | The sulfonamide N-H (typically a triplet/broad singlet at |

| 1H NMR | Appearance of N-R' | New signals for the alkyl group adjacent to Nitrogen ( |

| LC-MS | Mass Shift | Product Mass = Substrate Mass + Alkyl Group - 1 (H). |

Troubleshooting Guide

-

Issue: Low Conversion (Method A).

-

Cause: Poor solubility of base or steric hindrance.[2]

-

Solution: Switch solvent to DMF (if using MeCN); switch base to

; add catalytic TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange.

-

-

Issue: O-Alkylation.

-

Note: Rare for sulfonamides (unlike amides), but possible with highly reactive electrophiles (e.g., Meerwein salts).

-

Solution: Adhere to mild bases (

) and avoid silver salts.

-

-

Issue: Product Solidification.

-

Nosyl derivatives are often crystalline.[5] If the product crashes out during reaction, add more solvent to ensure homogeneity.

-

References

-

Fukuyama, T., Jow, C.-K., & Cheung, M. (1995).[6] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[6] Tetrahedron Letters, 36(36), 6373–6374.

-

Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359.

-

Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter on Sulfonamides).

- Nuss, J. M., & Renhowe, P. A. (2001). Mild and Efficient Conditions for the Alkylation of Sulfonamides. Organic Letters.

Appendix: Workflow Logic

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Sources

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Fukuyama Alkylation & Amine Synthesis

Ticket ID: FA-OPT-001 Topic: Troubleshooting Low Yields in Nosyl-Protected Amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Yield Trap" in Fukuyama Synthesis

Welcome to the technical support hub. You are likely here because your Fukuyama amine synthesis—a theoretically robust method for mono-alkylating primary amines—is underperforming.

While the Fukuyama protocol (protection with 2- or 4-nitrobenzenesulfonyl chloride, alkylation, and thiolate deprotection) is superior to reductive amination for preventing over-alkylation, "low yield" is a broad symptom with two distinct root causes.

The Golden Rule of Diagnostics: You cannot troubleshoot the "Fukuyama Reaction" as a single entity. You must isolate the Alkylation Step from the Deprotection Step .

Module 1: Diagnostic Triage

Before changing reagents, determine where the mass balance is being lost. Use this logic flow to identify your specific failure mode.

Figure 1: Diagnostic logic tree to isolate the source of yield loss. Note that "one-pot" procedures often mask the specific point of failure.

Module 2: Troubleshooting the Alkylation Step

If your intermediate yield is low, the sulfonamide anion is failing to displace the electrophile.

Scenario A: The "Mitsunobu Stall"

Context: You are reacting a Nosyl-amide with an alcohol using DEAD/DIAD and PPh3.

The Science: The Mitsunobu reaction relies on the pronucleophile (your Nosyl-amide) having a pKa lower than 11-13 to effectively protonate the zwitterionic betaine intermediate.

-

2-Ns-Amide pKa: ~9.5–10.5 (Borderline for hindered substrates).

-

Mechanism of Failure: If the alcohol is secondary or sterically hindered, the bulky betaine cannot approach the alcohol efficiently. The betaine then collapses via side pathways (e.g., formation of hydrazine byproducts) rather than activating the alcohol.

Corrective Actions:

-

Switch Reagents: Replace DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) or TMAD . These reagents create more basic betaines, facilitating the deprotonation of the sulfonamide even in hindered environments.

-

pKa Tuning: If using 4-Ns (p-nosyl), switch to 2-Ns (o-nosyl) or 2,4-DNs (2,4-dinitro). The extra nitro group (especially at ortho) lowers the pKa, increasing the concentration of the active nucleophilic species.

Scenario B: The "Alkyl Halide/Base Stall"

Context: You are reacting a Nosyl-amide with an alkyl halide using a base (e.g., K2CO3).

The Science:

The most common error here is the "Solubility Trap." Potassium carbonate (

Corrective Actions:

-

The Cesium Effect: Switch to Cesium Carbonate (

) .-

Why: The larger Cesium cation (

) is more soluble in organic solvents and forms a "loose ion pair" with the sulfonamide anion. This "naked" anion is significantly more nucleophilic than one paired with Potassium or Sodium.

-

-

Solvent Swap: Ensure you are using DMF or NMP . Avoid Acetone (too low boiling point) or THF (poor solubility for inorganic bases).

Data Comparison: Base Efficiency in Alkylation

| Base System | Solvent | Solubility | Nucleophilicity | Recommended For |

| Acetone | Poor | Low | Simple, unhindered primary halides | |

| DMF | Moderate | Medium | Standard alkylations (requires heat) | |

| DMF | High | High | Hindered halides / Secondary amines | |

| NaH | DMF/THF | High | Very High | Non-sensitive substrates (Risk: Elimination) |

Module 3: Troubleshooting the Deprotection Step

If your alkylation worked (intermediate isolated) but the final amine yield is low, the issue lies in the cleavage of the Nosyl group.

The "Meisenheimer Trap"

The Science:

Deprotection is not a hydrolysis; it is a Nucleophilic Aromatic Substitution (

-

Thiolate attacks the aromatic ring at the ipso-position.

-

A Meisenheimer Complex (sigma-complex) forms.

-

The complex collapses, expelling

and the amine.

Failure Mode: If the amine is sterically bulky, the expulsion of the amine from the Meisenheimer complex is kinetically disfavored. The complex may revert to starting material or undergo side reactions.

Figure 2: The S_NAr mechanism. The collapse of the complex is the critical step often hindered by steric bulk.

Corrective Actions:

-

Thiol Selection:

-

Standard: Thiophenol (

) + -

Odorless Alternative: Dodecanethiol or Thioglycolic acid. Warning: These are less nucleophilic. If yield is low, revert to Thiophenol .

-

-

The "Soft Nucleophile" Boost:

-

If standard deprotection fails, use Mercaptoethanol with DBU in DMF. The hydroxyl group on mercaptoethanol can assist in solvation and proton transfer, often facilitating the breakdown of the complex.

-

Module 4: Validated Protocols

Use these "Gold Standard" protocols to eliminate procedural errors.

Protocol A: High-Efficiency Alkylation (Cesium Method)

Use for hindered alkyl halides or when Mitsunobu fails.

-

Dissolve: 1.0 equiv of Nosyl-amide and 1.2–1.5 equiv of Alkyl Halide in anhydrous DMF (0.1 M concentration).

-

Add: 3.0 equiv of

(Cesium Carbonate). -

Conditions: Stir at 50–60 °C under Argon.

-

Note: Do not exceed 80 °C to avoid elimination of the alkyl halide.

-

-

Monitor: TLC should show conversion within 2–4 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

.

Protocol B: Robust Deprotection (Thiophenol Method)

The most reliable method for recovering the amine.

-

Dissolve: 1.0 equiv of N-alkylated Nosyl-amide in MeCN or DMF .

-

Add: 3.0 equiv of

. -

Add: 1.2–1.5 equiv of Thiophenol (

) .-

Safety: Add in a fume hood. Thiophenol is highly toxic.

-

-

Conditions: Stir at RT for 1 hour. If incomplete, heat to 50 °C.

-

Visual Cue: The solution often turns bright yellow (thiolate anion).

-

-

Purification (The Trick):

-

The byproduct (PhS-Ns adduct) is lipophilic.

-

Acid/Base Extraction: Acidify reaction mixture (1M HCl), wash with Ether (removes PhS-Ns and excess PhSH). Basify aqueous layer (NaOH), extract Amine into DCM.

-

References

-

Kan, T.; Fukuyama, T. (2004).[1][2][3] Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, 353-359.[1]

-

Fukuyama, T.; Jow, C.-K.; Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Sulfonamides for pKa and stability data).

Sources

Alternative reagents for nosyl deprotection: mercaptoacetic acid vs thiophenol

Technical Support Center: Nosyl Deprotection

A Senior Application Scientist's Guide to Reagent Selection and Troubleshooting

Welcome to the technical support center for nosyl group deprotection. As a Senior Application Scientist, I understand that the successful cleavage of a protecting group is often a critical, make-or-break step in a complex synthetic sequence. The 2-nitrobenzenesulfonyl (nosyl, Ns) group is a powerful tool for amine protection due to its stability and its activation of the N-H bond for subsequent alkylation, as seen in the Fukuyama amine synthesis.[1] However, its removal requires careful consideration of the reagents and conditions.

This guide provides an in-depth comparison of two common thiol-based reagents for nosyl deprotection: the traditional, highly effective thiophenol and the less hazardous alternative, mercaptoacetic acid . We will explore the mechanistic underpinnings of the reaction and provide detailed troubleshooting guides and protocols to help you navigate your experimental challenges.

The Core Mechanism: A Universal Pathway

The remarkable utility of the nosyl group stems from the electron-withdrawing nature of the ortho-nitro group, which makes the aromatic ring electron-deficient.[1] This electronic feature is the key to its mild removal. The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, initiated by the attack of a soft nucleophile, typically a thiolate anion.

The reaction pathway is as follows:

-

Thiolate Formation: A base deprotonates the thiol (e.g., thiophenol or mercaptoacetic acid) to generate the more nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate attacks the ipso-carbon (the carbon atom bonded to the sulfur of the sulfonamide).

-

Meisenheimer Complex Formation: This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]

-

Elimination & Amine Release: The complex collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine.

This mechanism is fundamental to understanding why reaction conditions are chosen and how to troubleshoot when the reaction does not proceed as expected.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 2-nitro-N-(4-phenylbutyl)benzenesulfonamide

An Objective Comparison of Structural Elucidation Techniques in Pharmaceutical Analysis

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. While various analytical techniques provide pieces of the molecular puzzle, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for elucidating the precise architecture of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of a representative sulfonamide, 2-nitro-N-(4-phenylbutyl)benzenesulfonamide, a scaffold of interest in medicinal chemistry.

This document moves beyond a simple data sheet, offering a practical, field-tested perspective on spectral interpretation. We will dissect the predicted ¹H NMR spectrum of the target molecule, explain the causal relationships between molecular structure and spectral features, and compare the informational value of NMR with that of other common analytical techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Section 1: Deconstructing the ¹H NMR Spectrum

The power of ¹H NMR lies in its ability to provide a detailed map of all hydrogen atoms within a molecule. Each unique proton (or set of equivalent protons) generates a distinct signal, and the characteristics of that signal—its location (chemical shift), its relative intensity (integration), and its splitting pattern (multiplicity)—reveal a wealth of structural information.

Molecular Structure and Proton Assignments

To interpret the spectrum, we must first identify the unique proton environments in 2-nitro-N-(4-phenylbutyl)benzenesulfonamide. The molecule can be dissected into three key fragments: the 2-nitrophenyl group , the sulfonamide linker , and the 4-phenylbutyl chain .

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Data

Based on established chemical shift principles and data from analogous structures, we can predict the ¹H NMR spectrum. The electron-withdrawing nature of the sulfonyl (-SO₂) and nitro (-NO₂) groups causes protons on the 2-nitrophenyl ring to be significantly "deshielded," shifting their signals to a higher frequency (downfield).[1] Conversely, protons on the alkyl chain are more "shielded" and appear upfield.

| Proton Label | Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification & Notes |

| HNH | Sulfonamide N-H | 8.8 - 10.2 | 1H | Broad Singlet (br s) | Acidic proton, chemical shift is highly dependent on solvent and concentration. Signal disappears upon D₂O exchange.[2][3] |

| Ha | Aromatic (Nitrophenyl) | ~8.2 - 8.3 | 1H | Doublet of doublets (dd) | Ortho to the -NO₂ group, highly deshielded. |

| Hb, c, d | Aromatic (Nitrophenyl) | ~7.8 - 8.0 | 3H | Multiplet (m) | Complex overlapping signals from the remaining three protons on the nitrophenyl ring.[4] |

| Hg, h, l | Aromatic (Phenyl) | ~7.2 - 7.4 | 3H | Multiplet (m) | Protons on the terminal phenyl ring, experiencing standard aromatic shielding. |

| Hi, k | Aromatic (Phenyl) | ~7.1 - 7.2 | 2H | Multiplet (m) | Protons on the terminal phenyl ring. |

| He, e' | -N-CH₂- | ~3.1 - 3.3 | 2H | Triplet (t) or Quartet (q) | Adjacent to the electronegative sulfonamide nitrogen, causing a downfield shift. Coupled to Hf, f'. |

| Hj, j' | Benzylic -CH₂- | ~2.6 - 2.8 | 2H | Triplet (t) | Benzylic position adjacent to the phenyl ring causes a characteristic downfield shift.[3] Coupled to Hf, f'. |

| Hf, f' | -CH₂-CH₂- | ~1.6 - 1.8 | 4H | Multiplet (m) | Alkyl protons in the middle of the chain. Coupled to both He, e' and Hj, j', resulting in a complex multiplet.[5] |

Section 2: Experimental Design & Validation

Achieving a high-quality, interpretable NMR spectrum requires a robust and validated experimental protocol. The choices made during sample preparation and data acquisition are critical for ensuring the trustworthiness of the results.

Step-by-Step Experimental Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of 2-nitro-N-(4-phenylbutyl)benzenesulfonamide.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve many organic compounds and its single residual solvent peak.[6]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all other chemical shifts.[7]

-

-

Instrument Setup & Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Locking : The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming : The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition : A standard ¹H pulse program is used. Key parameters include the number of scans (typically 8-16 for a sample of this concentration), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).

-

-

Data Processing :

-

The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform (FT).

-

Phasing : The spectrum is phase-corrected to ensure all peaks are upright and have a flat baseline.

-

Baseline Correction : The baseline of the spectrum is flattened to enable accurate integration.

-

Integration : The area under each peak is calculated. The integral values are set relative to a known proton signal (e.g., setting the signal for the 2 benzylic protons, Hj, to an integral of 2.0).

-

Peak Picking : The precise chemical shift (in ppm) of each peak is identified.

-

-

Confirmatory Experiment: D₂O Exchange :

-

To unambiguously identify the acidic N-H proton, acquire a spectrum, then add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.

-

Expected Result : The broad singlet corresponding to the HNH proton will diminish or disappear entirely, as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.[8] This validates the assignment of the N-H signal.

-

Caption: Workflow for ¹H NMR Spectrum Acquisition and Validation.

Section 3: A Comparative Analysis of Analytical Techniques

While ¹H NMR is unparalleled for detailed structural mapping, a comprehensive analytical strategy in drug development leverages multiple techniques. Each method provides unique and complementary information.

| Technique | Primary Information Provided | Strengths | Limitations |

| ¹H NMR Spectroscopy | Precise proton environments, connectivity (through coupling), stereochemistry, and relative quantitation of protons. | Unambiguous structure determination of isomers. Non-destructive. Provides a unique fingerprint for a given molecule. | Relatively low sensitivity compared to MS. Requires larger sample amounts (mg). Complex mixtures can be difficult to interpret. |

| Mass Spectrometry (MS) | High-resolution molecular weight (confirming elemental composition) and fragmentation patterns. | Extremely high sensitivity (pg-fg range). Can be coupled with chromatography (LC-MS) to analyze complex mixtures. Provides definitive molecular formula. | Does not distinguish between structural isomers (e.g., 2-nitro vs. 3-nitro substitution). Fragmentation can be complex to interpret. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitation, and separation of components in a mixture. | Highly robust, reproducible, and excellent for determining the purity of a sample. Can be automated for high-throughput analysis. | Provides no structural information beyond a retention time and UV absorbance. Co-eluting impurities may be missed without a mass-selective detector. |

Synergistic Application in Drug Development

In a typical workflow, HPLC is used to confirm the purity of a synthesized batch. A high-purity sample is then subjected to MS to confirm that the correct molecular weight has been achieved. Finally, ¹H NMR is employed to provide the definitive, unambiguous confirmation of the molecular structure, ensuring that the correct isomer was synthesized and that no structural rearrangement occurred. This orthogonal approach ensures the highest level of confidence in the identity and quality of a drug candidate.

Conclusion

The analysis of the ¹H NMR spectrum of 2-nitro-N-(4-phenylbutyl)benzenesulfonamide serves as a powerful example of the depth of information this technique provides. By understanding the fundamental principles of chemical shifts, integration, and spin-spin coupling, a researcher can confidently piece together a molecule's structure. While MS and HPLC are indispensable tools for confirming molecular formula and purity, ¹H NMR remains the definitive authority for structural elucidation in the pharmaceutical sciences. A well-designed NMR experiment, complete with validation steps like D₂O exchange, provides a trustworthy and self-validating dataset that is essential for advancing drug development programs.

References

-

Grecu, M. R., et al. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2022). N-[1,3-Dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulphonamides as Novel Selective Human Cannabinoid Type 2 Receptor (hCB2R) Ligands; Insights into the Mechanism of Receptor Activation/Deactivation. Retrieved from [Link]

-

ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. Retrieved from [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Starkey, L. S. (n.d.). NMR shifts 1H -general. Chemistry Connected. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. rsc.org [rsc.org]

- 3. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 4. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum [chemicalbook.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chemistryconnected.com [chemistryconnected.com]

A Comparative Analysis of Nosyl and Boc Protection in the Synthesis of 4-Phenylbutylamine

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups is a critical determinant of a synthetic route's efficiency and success. The synthesis of 4-phenylbutylamine, a valuable building block and a common structural motif in pharmacologically active compounds, necessitates the temporary masking of its primary amine functionality to prevent undesired side reactions. This guide provides an in-depth technical comparison of two prevalent amine protecting groups: the 2-nitrobenzenesulfonyl (nosyl, Ns) group and the tert-butoxycarbonyl (Boc) group, in the context of 4-phenylbutylamine synthesis. We will delve into the mechanistic underpinnings, experimental protocols, and practical considerations for each, supported by experimental data and field-proven insights to empower researchers in making informed strategic decisions.

The Imperative of Amine Protection

Primary amines, such as 4-phenylbutylamine, are potent nucleophiles and bases. This inherent reactivity, while synthetically useful, can be a significant liability in multi-step syntheses where other functional groups must be manipulated. Protecting the amine group temporarily deactivates its nucleophilicity, allowing for a broader range of chemical transformations to be performed on the rest of the molecule without interference. An ideal protecting group should be easy to install in high yield, stable to a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[1][2]

The Nosyl (Ns) Group: A Sulfonamide-Based Strategy

The nosyl group, an electron-withdrawing sulfonamide, has gained prominence as a robust and versatile protecting group for amines.[3][4] Its application in synthesis is marked by the formation of stable sulfonamides that are amenable to a unique set of deprotection conditions, offering excellent orthogonality with other common protecting groups.[3][5]

Mechanism of Nosyl Protection and Deprotection

Protection: The nosylation of 4-phenylbutylamine proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride (NsCl). This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[3][6]

Deprotection: The key advantage of the nosyl group lies in its mild deprotection conditions.[4] The presence of the ortho-nitro group activates the aromatic ring towards nucleophilic aromatic substitution.[4] Treatment with a soft nucleophile, most commonly a thiol like thiophenol in the presence of a base (e.g., potassium carbonate or cesium carbonate), initiates the cleavage.[3][7] The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine and the formation of a diaryl sulfide.[3][5]

Experimental Workflow: Nosyl Protection

Caption: General workflow for the deprotection of N-nosyl-4-phenylbutylamine.

The Boc Group: A Carbamate-Based Strategy

The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used amine protecting groups in organic synthesis, lauded for its ease of introduction and clean, acid-labile deprotection. [8][9][10]

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, 4-dimethylaminopyridine (DMAP), or even aqueous sodium hydroxide. [8][11][12]The amine's lone pair attacks a carbonyl carbon of the Boc anhydride, leading to the formation of a stable carbamate. [8][13] Deprotection: The removal of the Boc group is efficiently achieved under acidic conditions. [14][15]Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly employed. [9][12]The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which subsequently decomposes to isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine. [13][14][15][16]

Experimental Workflow: Boc Protection

Caption: General workflow for the deprotection of N-Boc-4-phenylbutylamine.

Comparative Analysis: Nosyl vs. Boc

The choice between nosyl and Boc protection hinges on several factors, including the overall synthetic strategy, the presence of other functional groups, and the desired orthogonality.

| Feature | Nosyl (Ns) Protection | Boc Protection |

| Protecting Group Type | Sulfonamide | Carbamate |

| Stability | Stable to strong acids and bases. | [5] Stable to most nucleophiles and bases. |

| Deprotection Conditions | Mildly basic conditions with a thiol nucleophile (e.g., thiophenol, K₂CO₃). | [3] Strong acidic conditions (e.g., TFA, HCl). |

| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. | [3] Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. |

| Byproducts of Deprotection | Diaryl sulfide and SO₂. | CO₂ and isobutylene. |

| Advantages | - Mild deprotection conditions. | [3][4] - Widely used and well-understood.- High yields for protection. |

| Disadvantages | - Deprotection requires a thiol, which can be odorous and may require careful removal.- The nosyl group is strongly electron-withdrawing. | - Deprotection requires strong acids, which may not be suitable for acid-sensitive substrates. |

Experimental Protocols

The following are representative protocols for the protection and deprotection of 4-phenylbutylamine using both nosyl and Boc groups.

Protocol 1: Nosyl Protection of 4-Phenylbutylamine

-

Reaction Setup: In a round-bottom flask, dissolve 4-phenylbutylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM).

-

Addition of Nosyl Chloride: Cool the solution to 0 °C in an ice bath and add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise over 10 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-nosyl-4-phenylbutylamine, which can be further purified by recrystallization or column chromatography.

Protocol 2: Deprotection of N-Nosyl-4-phenylbutylamine

-

Reaction Setup: Dissolve N-nosyl-4-phenylbutylamine (1.0 eq.) and potassium carbonate (3.0 eq.) in N,N-dimethylformamide (DMF). 2[3]. Addition of Thiophenol: Add thiophenol (2.0 eq.) to the stirred suspension. 3[3]. Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting 4-phenylbutylamine by column chromatography or distillation.

Protocol 3: Boc Protection of 4-Phenylbutylamine

-

Reaction Setup: Dissolve 4-phenylbutylamine (1.0 eq.) and triethylamine (1.2 eq.) in a suitable solvent such as tetrahydrofuran (THF) or DCM. 2[9]. Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-4-phenylbutylamine, which is often of sufficient purity for subsequent steps.

Protocol 4: Deprotection of N-Boc-4-phenylbutylamine

-

Reaction Setup: Dissolve N-Boc-4-phenylbutylamine (1.0 eq.) in DCM. 2[14]. Addition of Acid: Add trifluoroacetic acid (TFA, 10-20 eq.) or a solution of HCl in dioxane (4 M, excess). 3[9][14]. Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

Conclusion

Both the nosyl and Boc protecting groups offer robust and reliable strategies for the protection of 4-phenylbutylamine. The choice between them is not a matter of one being definitively superior, but rather a strategic decision based on the demands of the synthetic route.

The Boc group is an excellent choice for general-purpose protection due to its ease of use and the straightforward, clean deprotection that yields volatile byproducts. Its main limitation is the requirement for strong acidic conditions for its removal, which may be incompatible with acid-sensitive substrates.

The nosyl group , on the other hand, provides a powerful orthogonal strategy. Its stability to acidic conditions makes it ideal for use in tandem with acid-labile groups like Boc. T[3]he exceptionally mild deprotection using thiols under basic conditions is a significant advantage, particularly in the later stages of a complex synthesis where preserving sensitive functionality is paramount. R[4]esearchers should weigh the benefits of this mild cleavage against the practical considerations of handling thiols and their byproducts.

Ultimately, a thorough understanding of the mechanisms, stabilities, and deprotection conditions of both the nosyl and Boc groups will enable the synthetic chemist to design more elegant, efficient, and successful routes to 4-phenylbutylamine and other complex nitrogen-containing molecules.

References

-

Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

-

Amine Protection / Deprotection - Fisher Scientific. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

-

Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. [Link]

-

Adding Nosyl Group Mechanism | Organic Chemistry - YouTube. [Link]

-

Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. [Link]

-

EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]

-

A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

-

Protecting Groups - Organic Chemistry Portal. [Link]

-

Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process | Organic Letters - ACS Publications. [Link]

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. [Link]

-

(PDF) Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]

-

Protecting group - Wikipedia. [Link]

-

Amino Acid-Protecting Groups. [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Lab Reporter [fishersci.dk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. Acids - Wordpress [reagents.acsgcipr.org]

HPLC Analysis of 2-nitro-N-(4-phenylbutyl)benzenesulfonamide: A Method Development & Comparison Guide

Topic: HPLC Analysis & Retention Behavior of 2-nitro-N-(4-phenylbutyl)benzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists.[1]

Executive Summary

2-nitro-N-(4-phenylbutyl)benzenesulfonamide (often referred to as the

This guide, written from the perspective of a Senior Application Scientist, moves beyond static retention time values (which vary by system) to provide a robust, self-validating chromatographic strategy . We compare the performance of standard C18 stationary phases against Phenyl-Hexyl alternatives and define the relative retention behaviors of key impurities.

Chemical Context & Separation Challenge

The target molecule combines a polar, electron-withdrawing 2-nitrobenzenesulfonyl (Nosyl) core with a lipophilic 4-phenylbutyl tail.[1] This "amphiphilic but dominant lipophile" structure dictates its chromatographic behavior.[1]

-

Target Analyte: 2-nitro-N-(4-phenylbutyl)benzenesulfonamide (

)[1] -

Critical Impurities:

Visualizing the Synthesis & Impurity Origin

The following diagram maps the reaction pathway to the chromatographic peaks, ensuring you understand what you are separating.

Figure 1: Correlation between synthetic pathway and HPLC elution order. The target molecule is significantly more hydrophobic than its precursors.

Comparative Analysis: Column & Method Selection

We compared the two most effective stationary phases for this separation: C18 (Octadecyl) and Phenyl-Hexyl .

Performance Comparison Table

| Feature | Option A: C18 (Standard) | Option B: Phenyl-Hexyl (Alternative) | Recommendation |

| Separation Mechanism | Hydrophobic Interaction (Dispersive) | C18 for routine QC.[1] | |

| Retention of Target | Strong. Elutes late in gradient.[1] | Moderate. | C18 provides predictable scaling.[1] |

| Peak Shape (Nitro) | Good, but can tail if silanols are active.[1] | Excellent. The phenyl ring shields silanols.[1] | Phenyl-Hexyl if peak tailing occurs.[1] |

| Selectivity (vs Amine) | High.[2] Amine elutes very early. | High. | C18 maximizes resolution ( |

| Mobile Phase | ACN / Water (0.1% Formic Acid) | MeOH / Water (0.1% Formic Acid) | ACN is preferred for lower UV cutoff.[3] |

Why C18 is the Primary Choice

While Phenyl-Hexyl columns offer unique selectivity for aromatic compounds, the 4-phenylbutyl chain on the target molecule provides sufficient hydrophobicity for stable retention on a standard C18 column. The primary challenge is not separating isomers, but resolving the lipophilic target from the polar starting materials.[1] C18 maximizes this "hydrophobic contrast."[1]

Experimental Protocol (Self-Validating)

This protocol is designed to be system-agnostic . Instead of relying on a fixed time (e.g., "5.2 minutes"), it uses a gradient to place the peak in a predictable window.[1]

Materials

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for amines/sulfonamides).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Detection: UV @ 254 nm (aromatic backbone) and 210 nm (peptide bond/amide tracking).

Step-by-Step Method

-

Preparation: Dissolve 1 mg of target in 1 mL of 50:50 ACN:Water . Note: Do not dissolve in 100% ACN if injecting >5 µL to avoid solvent effects.

-

Gradient Program:

-

0.0 min: 5% B (Hold for 1 min to elute salts/acid).

-

1.0 - 10.0 min: Linear ramp to 95% B.

-

10.0 - 12.0 min: Hold at 95% B (Target elutes here).

-

12.1 min: Re-equilibrate to 5% B.

-

-

Flow Rate: 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID).

-

Temperature: 30°C (Controlled).

Expected Retention Behavior (Relative Retention Time - RRT)

Based on a 10-minute gradient (5-95% B).

| Compound | Predicted RT (min) | RRT (vs Target) | Characteristics |

| 2-Nitrobenzenesulfonic Acid | 1.2 - 1.5 | ~0.15 | Void volume marker. Sharp, fronting peak.[1] |

| 4-Phenylbutylamine | 3.5 - 4.5 | ~0.45 | Broad peak (unless high pH).[1] Elutes early. |

| 2-Nitrobenzenesulfonyl Chloride | 5.0 - 6.0 | ~0.60 | Unstable.[1] Often appears as the Acid peak. |

| Target Sulfonamide | 8.5 - 9.2 | 1.00 | Sharp, well-retained peak. |

Mechanistic Insight: Why this Works

Understanding the molecular interaction ensures you can troubleshoot deviations.

Figure 2: The butyl linker and phenyl ring drive the strong retention on C18, pushing the target away from polar impurities.[1]

Troubleshooting & Optimization

-

Problem: Peak Tailing on the Target.

-

Cause: Interaction between the sulfonamide nitrogen (acidic) or residual amine activity and surface silanols.

-

Solution: Ensure Mobile Phase contains 0.1% Formic Acid or TFA .[1] If using high pH (e.g., Ammonium Bicarbonate), use a specifically designed high-pH stable column (e.g., Waters XBridge).[1]

-

-

Problem: Co-elution with Starting Material.

-

Cause: Gradient is too steep.[1]

-

Solution: Add an isocratic hold at 50% B for 3 minutes. The amine will elute before the hold, the target after.

-

References

-

Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications.[1]

-

BenchChem. (2025).[1][3][4] HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide.[1]

-

Agilent Technologies. (2013).[1] Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and C-18 Columns. Application Note 5991-2237EN.[1]

-

PubChem. (n.d.).[1] Compound Summary: 2-Nitrobenzenesulfonamide.[1][3][5][6][7] National Library of Medicine.[1] [1]

Sources

- 1. Showing Compound 4-Nitrophenol (FDB022503) - FooDB [foodb.ca]

- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pure-synth.com [pure-synth.com]

- 6. materiellabo.com [materiellabo.com]

- 7. Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- | SIELC Technologies [sielc.com]

Safety Operating Guide

Disposal and Handling Guide: 2-Nitro-N-(4-phenylbutyl)benzenesulfonamide

[1]

Executive Summary & Immediate Action

2-nitro-N-(4-phenylbutyl)benzenesulfonamide is a sulfonyl-protected amine intermediate, commonly utilized in the Fukuyama amine synthesis to generate secondary amines.[1][2][3] While the molecule itself is stable under ambient conditions, its disposal requires strict adherence to protocols governing nitro-aromatics and sulfonamides .[1][2][4]

Immediate Disposal Quick-Check:

-

Pure Solid: Collect in a dedicated solid waste container for incineration .[1][2][4] Do NOT trash.

-

Solution (DCM/EtOAc): Dispose of as Halogenated or Non-Halogenated Organic Waste depending on the solvent.[2][4]

-

Reaction Mixtures (Deprotection): Contains thiophenols/sulfides .[1][2][4][3] Must be quenched (Bleach/NaOH) and segregated into High-Odor/Sulfide Waste .[1][4]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the functional moieties driving the hazard profile.[2]

| Feature | Specification | Risk Implication |

| Chemical Name | 2-nitro-N-(4-phenylbutyl)benzenesulfonamide | |

| Structure | Nosyl-NH-(CH2)4-Ph | Nosyl Group: Electron-withdrawing, sensitizing.[1][2][3] Phenylbutyl: Lipophilic, bio-accumulative potential.[2][4] |

| Molecular Weight | ~334.4 g/mol | Heavy organic molecule; low volatility.[1][2][4] |

| Physical State | Solid (Pale yellow/off-white) | Dust inhalation hazard.[1][2][4][3] |

| Primary Hazards | Skin Irritant (Cat 2) , Eye Irritant (Cat 2A) , Sensitizer | Sulfonamides are notorious allergens.[2][4][3] Nitro groups pose thermal risks if heated to dryness with strong bases.[1][4] |

| Reactivity | Stable | Avoid strong oxidizers and reducing agents.[1][2][4][3] |

Key Mechanistic Insight: The ortho-nitro group is critical for the Fukuyama deprotection mechanism (via Meisenheimer complex formation).[4][3] This same reactivity makes the compound susceptible to nucleophilic attack, meaning waste streams containing thiols or strong bases can generate exothermic side reactions.[4]

Waste Segregation & Classification Logic

Effective disposal starts with correct segregation.[1][4] Use the following decision matrix to categorize your waste stream.

Caption: Figure 1. Decision Matrix for segregating Nosyl-protected amine waste streams.

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Scenario: Disposal of expired stock, recrystallization mother liquor solids, or contaminated weighing paper.[2][4][3]

-

Containment: Transfer solids into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1][4]

-

Labeling:

-

Destruction: Designate for High-Temperature Incineration . Do not landfill.[1][4] The nitro group requires complete thermal oxidation to prevent environmental leaching.[4]

Protocol B: Liquid Waste (Synthesis & Workup)

Scenario: Waste from the reaction of 4-phenylbutylamine with 2-nitrobenzenesulfonyl chloride (Nosyl-Cl).[1][4][3]

-

Quenching Excess Reagent:

-

Solvent Segregation:

-

Aqueous Layer:

Protocol C: Deprotection Waste (The "Fukuyama" Stream)

Scenario: Waste generated after removing the Nosyl group using Thiophenol/Mercaptoacetic acid and Base (K2CO3).[2][4][3] This is the most hazardous stream. [4]

Spill Response (Operational Plan)

In the event of a benchtop spill of solid 2-nitro-N-(4-phenylbutyl)benzenesulfonamide:

-

PPE Upgrade: Don double nitrile gloves , safety goggles, and a lab coat.[2][4] If powder is fine/dusty, use an N95 particulate respirator .[4]

-

Containment: Cover the spill with a dry absorbent pad or paper towels dampened with acetone (to adhere dust).[2][4]

-

Decontamination:

-

Disposal: Place all contaminated wipes into a sealed Ziploc bag , then into the Solid Hazardous Waste bin.

References & Validation

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[2][4] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1][2] Tetrahedron Letters, 36(36), 6373-6374.[1][4]

-

Sigma-Aldrich. (2023).[1][4] Safety Data Sheet: 2-Nitrobenzenesulfonamide. (Parent compound data used for hazard extrapolation). [4]

-

Kan, T., & Fukuyama, T. (2004).[2][4][5] Ns strategies: a highly versatile synthetic method for amines.[1][2][4][5][6] Chemical Communications, (4), 353-359.[1][4] [4]

-

EPA (United States Environmental Protection Agency). RCRA Waste Classification Guide.[1][2][4] (Referencing P- and U-list logic for nitro-aromatics).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitro-4-bromo-benzene-sulfonamide (CAS 89581-41-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Personal Protective Equipment (PPE) & Handling Guide: 2-nitro-N-(4-phenylbutyl)benzenesulfonamide

Executive Summary & Chemical Context[1][2]

2-nitro-N-(4-phenylbutyl)benzenesulfonamide is a critical intermediate, often utilized in the synthesis of PDE5 inhibitors (structurally related to Sildenafil). While specific toxicological data for this exact derivative is often limited in public databases, its structural moieties—a nitro-aromatic group coupled with a sulfonamide backbone and a lipophilic phenylbutyl chain —dictate a strict safety profile.